Diethyl henicosanedioate
Description
Diethyl henicosanedioate is the diethyl ester of henicosanedioic acid, a 21-carbon dicarboxylic acid (C21H38O4). While direct data on this compound are absent in the provided evidence, its properties can be inferred from structural analogs such as dimethyl henicosanedioate (CAS 42235-57-4) and other diesters like diethyl succinate (CAS 123-25-1) . As a long-chain diester, this compound is expected to exhibit low water solubility, high melting/boiling points, and applications in polymer chemistry or specialty lubricants.
Properties
Molecular Formula |
C25H48O4 |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
diethyl henicosanedioate |
InChI |
InChI=1S/C25H48O4/c1-3-28-24(26)22-20-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-21-23-25(27)29-4-2/h3-23H2,1-2H3 |
InChI Key |
DPTRZAPYYXSJKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCCCCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl henicosanedioate can be synthesized through the esterification of henicosanedioic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous distillation may be employed to remove the water formed during the reaction, driving the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Claisen Condensation
Mechanism :
Diethyl esters of dicarboxylic acids undergo intramolecular Claisen condensation under basic conditions (e.g., sodium ethoxide). This reaction eliminates an alkoxide group and forms a β-keto ester, as observed in diethyl heptanedioate .
Reaction :
For diethyl henicosanedioate, a similar reaction would yield ethyl 3-ketohexadecanoate (C₂₀H₃₄O₃).
Saponification
Mechanism :
Hydrolysis under basic conditions (e.g., aqueous NaOH) converts the ester to the dicarboxylic acid salt.
Transesterification
Mechanism :
Reaction with alcohols (e.g., methanol) in the presence of acid/base catalysts replaces ethyl groups with other alkyl groups.
Nucleophilic Acyl Substitution
Diethyl esters can undergo reactions with nucleophiles (e.g., Grignard reagents, amines) at the carbonyl carbons.
Example :
Comparative Reactivity with Related Compounds
Research Gaps and Limitations
-
Lack of Direct Studies : No search results explicitly address this compound.
-
Structural Analogy Assumptions : Reactions inferred from shorter-chain analogs (e.g., diethyl heptanedioate , diethyl malonate ).
-
Chain-Length Effects : The C21 chain may influence reactivity (e.g., steric hindrance, solubility) compared to shorter esters.
Scientific Research Applications
Diethyl henicosanedioate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds, particularly in the study of long-chain aliphatic esters.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, lubricants, and plasticizers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of diethyl henicosanedioate in biological systems is not well understood. it is believed to interact with lipid membranes and enzymes involved in lipid metabolism. The ester bonds in this compound can be hydrolyzed by esterases, releasing henicosanedioic acid and ethanol, which may then participate in various metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Differences
Chain Length :
- This compound (C21) and dimethyl henicosanedioate (C21) share the longest chains, leading to higher hydrophobicity and thermal stability compared to shorter esters like diethyl succinate (C4) . Dimethyl icosanedioate (C20) has similar properties but with a marginally shorter chain .
- Shorter esters (e.g., diethyl succinate) exhibit higher water solubility due to reduced hydrophobic interactions .
Ester Group :
- Functional Modifications: Diethyl 5-oxononanedioate contains a ketone group, enhancing polarity and reactivity. This contrasts with unsubstituted diesters like this compound, which lack such functional groups .
Physicochemical Properties
- Melting/Boiling Points: Longer-chain diesters (C20–C21) exhibit higher boiling points (>300°C estimated) compared to diethyl succinate (80°C) . The ketone group in diethyl 5-oxononanedioate may lower melting points due to disrupted crystal packing .
Solubility :
- Water solubility decreases with chain length: diethyl succinate (C4) is fully miscible, while C20–C21 diesters are insoluble .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing Diethyl henicosanedioate with high purity in laboratory settings?
- Methodological Answer : Synthesis requires precise control of reaction stoichiometry, temperature (typically 80–120°C), and catalyst selection (e.g., acid catalysts like sulfuric acid or enzymatic methods). Monitor esterification via FTIR for carbonyl (C=O) and ester (C-O) group formation . Post-synthesis, purify using fractional distillation or column chromatography to minimize impurities. Safety protocols for handling diesters (e.g., ventilation, PPE) align with SDS guidelines for analogous diesters like Diethyl dodecanedioate .
Q. How can spectroscopic techniques (NMR, FTIR) resolve structural ambiguities in this compound characterization?
- Methodological Answer :
- NMR : Analyze NMR for ethyl group signals (δ 1.2–1.4 ppm, triplet) and methylene protons adjacent to ester groups (δ 4.1–4.3 ppm, quartet). NMR confirms ester carbonyls (~170 ppm) and long aliphatic chains .
- FTIR : Identify ester C=O stretching (~1740 cm) and C-O-C asymmetric stretching (~1250 cm). Compare with reference spectra for similar diesters (e.g., Diethyl dodecanedioate) to validate assignments .
Q. What are the key stability challenges for this compound under varying storage conditions?
- Methodological Answer : Hydrolysis is the primary degradation pathway. Store in anhydrous environments (desiccators) at 4°C to minimize moisture exposure. Monitor stability via periodic HPLC analysis for free henicosanedioic acid formation. Accelerated stability studies (40°C/75% RH) can predict shelf-life .
Advanced Research Questions
Q. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The long aliphatic chain introduces steric hindrance, reducing reactivity in nucleophilic acyl substitutions. Computational modeling (DFT) predicts electron density distribution on ester carbonyls, guiding catalyst selection (e.g., bulky ligands for Pd-catalyzed reactions). Experimental validation via kinetic studies under inert atmospheres is critical .
Q. What strategies address contradictory data in literature regarding this compound’s solubility in polar solvents?
- Methodological Answer : Discrepancies may arise from solvent purity or temperature variations. Systematically test solubility in solvents (e.g., DMSO, THF, ethanol) using gravimetric analysis at controlled temperatures (25°C, 40°C). Compare results with Hansen solubility parameters and computational simulations (COSMO-RS) .
Q. How can mechanistic studies differentiate between hydrolysis and transesterification pathways in this compound?
- Methodological Answer : Use isotopic labeling () in hydrolysis experiments to track oxygen incorporation into products. Monitor reaction intermediates via LC-MS and kinetic isotope effects. Control pH (acidic vs. alkaline conditions) to favor one pathway; alkaline conditions typically accelerate hydrolysis over transesterification .
Q. What experimental designs optimize the use of this compound as a precursor for bio-based polymers?
- Methodological Answer : Polymerize via polycondensation with diols/diamines, optimizing catalyst (e.g., Ti(OBu)) concentration and reaction time. Characterize polymer molecular weight via GPC and thermal stability via TGA/DSC. Compare mechanical properties (tensile strength) with petrochemical-derived polymers .
Data Analysis & Contradiction Resolution
Q. How should researchers reconcile conflicting reports on this compound’s thermal decomposition behavior?
- Methodological Answer : Conduct TGA under identical conditions (heating rate 10°C/min, N atmosphere) to isolate decomposition steps. Pair with evolved gas analysis (EGA-FTIR) to identify volatile products. Cross-validate with DSC for endothermic/exothermic events. Discrepancies may stem from impurities or instrument calibration .
Q. What statistical approaches validate reproducibility in this compound synthesis yields across labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
